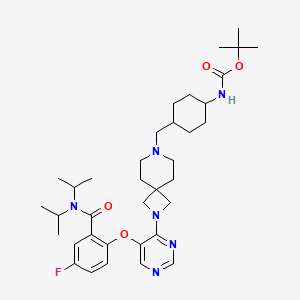

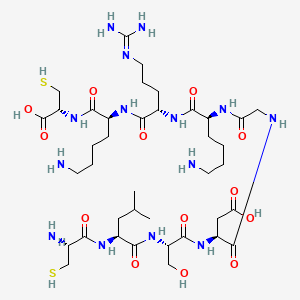

L-Cysteine, L-cysteinyl-L-leucyl-L-seryl-L-|A-aspartylglycyl-L-lysyl-L-arginyl-L-lysyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lysergic acid diethylamide is a potent hallucinogenic drug first synthesized by Swiss chemist Albert Hofmann in 1938. It is derived from ergot alkaloids, which are compounds produced by the ergot fungus that infects rye and other grains . Lysergic acid diethylamide gained prominence in the 1960s counterculture movement and has been the subject of extensive scientific research due to its profound effects on perception, mood, and cognition .

Méthodes De Préparation

Lysergic acid diethylamide is synthesized from lysergic acid, which is obtained from ergot alkaloids. The synthesis involves several steps:

Isolation of Lysergic Acid: Lysergic acid is isolated from ergot alkaloids through hydrolysis.

Formation of Lysergic Acid Amides: Lysergic acid is then converted into lysergic acid amides by reacting it with diethylamine.

Purification: The resulting compound is purified through crystallization and other techniques to obtain pure lysergic acid diethylamide

Analyse Des Réactions Chimiques

Lysergic acid diethylamide undergoes various chemical reactions, including:

Oxidation: Lysergic acid diethylamide can be oxidized to form lysergic acid hydroxyethylamide.

Reduction: Reduction of lysergic acid diethylamide can yield lysergic acid diethylamide alcohol.

Substitution: Substitution reactions can occur at different positions on the lysergic acid diethylamide molecule, leading to the formation of various analogs

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Lysergic acid diethylamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Psychiatry: Lysergic acid diethylamide has been investigated for its potential to treat conditions such as depression, anxiety, and post-traumatic stress disorder. .

Neuroscience: Research has shown that lysergic acid diethylamide affects brain connectivity and alters the activity of various brain regions.

Mécanisme D'action

Lysergic acid diethylamide exerts its effects primarily by interacting with the serotonin system in the brain. It binds to and activates the 5-hydroxytryptamine subtype 2 receptor (5-HT2A), which leads to altered perception and cognition . Additionally, lysergic acid diethylamide affects other neurotransmitter systems, including dopamine and glutamate, contributing to its complex effects on the brain .

Comparaison Avec Des Composés Similaires

Lysergic acid diethylamide is part of a broader class of compounds known as serotonergic psychedelics. Some similar compounds include:

Psilocybin: Found in certain mushrooms, psilocybin is converted to psilocin in the body and also acts on the 5-HT2A receptor.

Dimethyltryptamine (DMT): A naturally occurring psychedelic found in various plants, DMT has a rapid onset and short duration of action compared to lysergic acid diethylamide.

Mescaline: Derived from the peyote cactus, mescaline produces similar hallucinogenic effects but has a different chemical structure.

Lysergic acid diethylamide is unique in its potency and the duration of its effects, which can last up to 12 hours or more .

Propriétés

Formule moléculaire |

C39H72N14O13S2 |

|---|---|

Poids moléculaire |

1009.2 g/mol |

Nom IUPAC |

(3S)-4-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H72N14O13S2/c1-20(2)14-25(50-31(58)21(42)18-67)36(63)52-27(17-54)37(64)51-26(15-30(56)57)32(59)46-16-29(55)47-22(8-3-5-11-40)33(60)49-24(10-7-13-45-39(43)44)34(61)48-23(9-4-6-12-41)35(62)53-28(19-68)38(65)66/h20-28,54,67-68H,3-19,40-42H2,1-2H3,(H,46,59)(H,47,55)(H,48,61)(H,49,60)(H,50,58)(H,51,64)(H,52,63)(H,53,62)(H,56,57)(H,65,66)(H4,43,44,45)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

Clé InChI |

FLBBAUMDGIJEEC-VXBMVYAYSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)

![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)

![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)